![molecular formula C9H8Cl2N2 B2934857 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole CAS No. 915924-14-0](/img/structure/B2934857.png)
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The compound you mentioned, “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole”, is a benzimidazole derivative with chloroethyl groups attached. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids or other types of carbon acids . The exact synthesis process for “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on various factors and may involve multiple steps.Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would consist of a benzimidazole core with chloroethyl groups attached at the 2nd and 6th positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on the reaction conditions and the other reactants present. Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on its exact molecular structure. Some general properties of benzimidazole derivatives include a high melting point and good stability .Scientific Research Applications
Medicinal Chemistry Applications
Benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole, have been extensively studied for their medicinal properties. These compounds are essential constituents in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes highlight their potential in drug design targeting various diseases (Bhattacharya & Chaudhuri, 2008).
Antimicrobial and Antifungal Activities
The synthesis and testing of benzimidazole and benzotriazole derivatives against the protozoa Acanthamoeba castellanii have demonstrated these compounds' efficacy, with certain derivatives showing higher activity than the standard antiprotozoal agent chlorohexidine (Kopanska et al., 2004). Additionally, these derivatives are investigated for their antifungal properties, targeting specific microorganisms and serving as potential vermicides or fungicides (M, Anbhule Sachin J, 2021).
Structural Studies and Biological Activity
Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride have been conducted using various spectroscopic techniques. These studies provide insights into the compound's molecular structure and its potential biological activity, including antibacterial properties (Nour T Abdel Ghani & A. Mansour, 2012).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition properties. Theoretical studies correlate their molecular structures with potential activity as corrosion inhibitors, indicating their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010). Experimental studies further support these findings, demonstrating the effectiveness of certain benzimidazole derivatives in inhibiting the corrosion of iron in acidic solutions (Khaled, 2003).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of ziprasidone , an antipsychotic medication. Ziprasidone interacts with a variety of receptors in the brain, including dopamine D2 and D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D, and adrenergic α1 receptors .
Mode of Action
It also inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft .
Biochemical Pathways
As an intermediate in the synthesis of ziprasidone, it contributes to the drug’s effects on various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems .
Pharmacokinetics
The pharmacokinetics of Ziprasidone are characterized by rapid absorption, extensive distribution, metabolism primarily by the liver, and excretion in the urine and feces .
Result of Action
Ziprasidone is used to treat symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(2-chloroethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBPUXYGTUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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